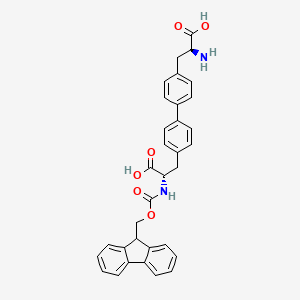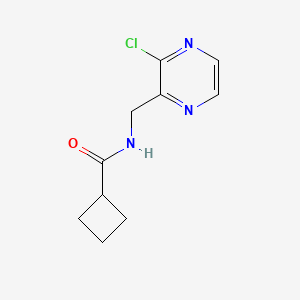
2-(2,6-Dimethylpyridin-3-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-Dimethylpyridin-3-yl)acetonitrile is an organic compound with the molecular formula C9H10N2. It is a derivative of pyridine, characterized by the presence of two methyl groups at the 2 and 6 positions and a nitrile group attached to the acetonitrile moiety. This compound is primarily used in research and development due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethylpyridin-3-yl)acetonitrile typically involves the reaction of 2,6-dimethylpyridine with acetonitrile in the presence of a suitable catalyst. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the acetonitrile, followed by nucleophilic substitution on the 2,6-dimethylpyridine.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, large-scale synthesis would likely involve similar reaction conditions as laboratory methods, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dimethylpyridin-3-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The methyl groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 2-(2,6-Dimethylpyridin-3-yl)acetamide or 2-(2,6-Dimethylpyridin-3-yl)acetic acid.
Reduction: 2-(2,6-Dimethylpyridin-3-yl)methylamine.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
2-(2,6-Dimethylpyridin-3-yl)acetonitrile is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,6-Dimethylpyridin-3-yl)acetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The nitrile group can act as a nucleophile or electrophile, participating in various chemical reactions that modify its activity and function.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,6-Dimethylpyridin-3-yl)acetamide
- 2-(2,6-Dimethylpyridin-3-yl)acetic acid
- 2-(2,6-Dimethylpyridin-3-yl)methylamine
Uniqueness
2-(2,6-Dimethylpyridin-3-yl)acetonitrile is unique due to the presence of both the nitrile group and the dimethylpyridine moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable in research and development.
Properties
Molecular Formula |
C9H10N2 |
|---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
2-(2,6-dimethylpyridin-3-yl)acetonitrile |
InChI |
InChI=1S/C9H10N2/c1-7-3-4-9(5-6-10)8(2)11-7/h3-4H,5H2,1-2H3 |
InChI Key |
UJPXNHLFSHJHNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)CC#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-Amino-2,3-dihydrothiazolo[4,5-b]pyridin-5(6H)-one](/img/structure/B14044833.png)

![2-azido-N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide](/img/structure/B14044856.png)


